1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine
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Overview
Description
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the class of imidazo[4,5-b]pyridines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound consists of an imidazo[4,5-b]pyridine core with a phenyl group at the 2-position and a 4-methylbenzyl group attached via an oxygen atom at the 1-position.
Mechanism of Action
Target of Action
Compounds with an imidazo[4,5-b]pyridine structure are known to interact with various targets, including GABA A receptors . The specific target of “1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine” would depend on its exact structure and the presence of functional groups that can interact with the target.
Mode of Action
The compound might interact with its target through non-covalent interactions such as hydrogen bonding . The specific mode of action would depend on the nature of the target and the compound’s chemical structure.
Biochemical Pathways
The compound might affect various biochemical pathways depending on its target. For instance, if it targets GABA A receptors, it might affect neurotransmission in the nervous system .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure. For instance, the presence of the imidazo[4,5-b]pyridine structure might influence its absorption and distribution .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its target and mode of action. For instance, if it affects neurotransmission, it might have effects on neuronal activity .
Preparation Methods
The synthesis of 1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with an appropriate aldehyde to form the imidazo[4,5-b]pyridine core. This intermediate is then subjected to a nucleophilic substitution reaction with 4-methylbenzyl chloride in the presence of a base to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions using reagents like alkyl halides or aryl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits various biological activities, such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in drug discovery and development.
Medicine: Due to its biological activities, it has potential therapeutic applications in the treatment of infectious diseases, cancer, and inflammatory conditions.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparison with Similar Compounds
1-[(4-methylbenzyl)oxy]-2-phenyl-1H-imidazo[4,5-b]pyridine can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds share the same core structure but differ in the substituents attached to the imidazo[4,5-b]pyridine ring. Examples include 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine and 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-b]pyridine.
Imidazo[4,5-c]pyridine derivatives: These compounds have a similar fused ring system but differ in the position of the nitrogen atoms. Examples include 2-(4-methoxyphenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-c]pyridine and 2-(4-chlorophenyl)-1-[(4-methylbenzyl)oxy]-1H-imidazo[4,5-c]pyridine.
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[(4-methylphenyl)methoxy]-2-phenylimidazo[4,5-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O/c1-15-9-11-16(12-10-15)14-24-23-18-8-5-13-21-19(18)22-20(23)17-6-3-2-4-7-17/h2-13H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSNTHSXWQEZAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CON2C3=C(N=CC=C3)N=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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